molecular formula C6HClF4S B077742 4-Chlorotetrafluorothiophenol CAS No. 13634-93-0

4-Chlorotetrafluorothiophenol

Cat. No. B077742
CAS RN: 13634-93-0
M. Wt: 216.58 g/mol
InChI Key: UXQKSGKKWOHQPO-UHFFFAOYSA-N
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Description

4-Chlorotetrafluorothiophenol is a chemical compound with the empirical formula C6HClF4S. Its molecular weight is 216.58 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Chlorotetrafluorothiophenol can be represented by the SMILES string Fc1c(F)c(Cl)c(F)c(F)c1S . This indicates the presence of fluorine, chlorine, and sulfur atoms in the compound .

Scientific Research Applications

  • Hadi et al. (2020) explored the degradation of 4-chlorophenol using a combination of persulfate and oxalic acid in a heterogeneous Fenton-like system for wastewater treatment. They developed an adaptive neuro-fuzzy inference system for predicting degradation efficiency with high accuracy (Hadi et al., 2020).

  • Shabani-Nooshabadi et al. (2016) developed a high sensitive electrochemical sensor for 4-chlorophenol based on graphene oxide and NiO nanoparticles, demonstrating its effectiveness in the presence of nitrite (Shabani-Nooshabadi et al., 2016).

  • Singh et al. (2017) synthesized a new Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol in water, indicating its potential in environmental remediation (Singh et al., 2017).

  • Guillard et al. (1999) compared various industrial TiO2 catalysts for the solar photocatalytic detoxification of water containing 4-chlorophenol, providing insights into the efficiency of different photocatalysts (Guillard et al., 1999).

properties

IUPAC Name

4-chloro-2,3,5,6-tetrafluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF4S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQKSGKKWOHQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1S)F)F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369313
Record name 4-Chlorotetrafluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorotetrafluorothiophenol

CAS RN

13634-93-0
Record name 4-Chlorotetrafluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Ol'shevskaya, VM Alpatova… - New Journal of …, 2021 - pubs.rsc.org
Carborane maleimides were prepared in good yields through the thermal cyclization of maleamic acids prepared by the reaction of 3-amino-o-carborane with maleic or 3-bromomaleic …
Number of citations: 4 pubs.rsc.org

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